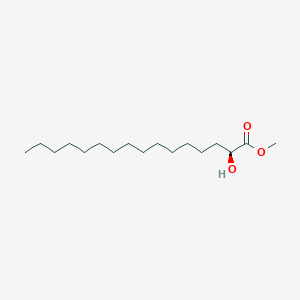

Methyl (2S)-2-hydroxyhexadecanoate

Description

Contextualizing Methyl (2S)-2-hydroxyhexadecanoate within the Lipid Esters and Hydroxy Fatty Acids Landscape

Lipids are a broad group of naturally occurring molecules defined by their solubility in organic solvents. libretexts.org They can be broadly categorized into simple and complex lipids. nih.gov Simple lipids, such as fats, oils, and waxes, yield at most two types of distinct molecules upon hydrolysis. nih.gov this compound fits within this landscape as a lipid ester. Lipid esters are formed from an alcohol and a fatty acid; in this case, the alcohol is methanol (B129727) and the fatty acid is (2S)-2-hydroxyhexadecanoic acid. microbenotes.commsu.edu

Hydroxy fatty acids are a subclass of fatty acids characterized by the presence of one or more hydroxyl groups along their carbon chain. gerli.com The position of this hydroxyl group is critical to their classification and biological function. 2-hydroxy fatty acids (also known as α-hydroxy acids) are found in various natural sources, including plant and animal tissues, and are particularly important constituents of sphingolipids in the nervous system, skin, and kidneys. nih.govsigmaaldrich.comgerli.com

The parent acid of the title compound, 2-hydroxyhexadecanoic acid (α-hydroxypalmitic acid), is a 2-hydroxy saturated fatty acid. nih.gov These 2-hydroxylated fatty acids are vital components of ceramides (B1148491) and other sphingolipids. nih.gov For instance, in the skin, 2-hydroxy-ceramides are essential for maintaining the permeability barrier. nih.govnih.gov The presence of the 2-hydroxyl group allows for additional hydrogen bonding, which can stabilize lipid-lipid interactions within cell membranes. mdpi.com While mammals primarily synthesize the (R)-enantiomer of 2-hydroxy fatty acids, the (S)-enantiomer is known to be produced by bacteria. mdpi.com

Significance of (2S)-Hydroxylated Fatty Acid Methyl Esters in Advanced Research

In advanced research, specific stereoisomers of hydroxylated fatty acid methyl esters like this compound serve as crucial tools. Their primary significance lies in their use as analytical standards and research probes to study lipid metabolism and function.

Analytical Standards: The study of complex biological systems requires pure, well-characterized standards for the accurate identification and quantification of endogenous molecules. Methyl esters of fatty acids are often used in analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) because they are more volatile than their parent carboxylic acids. nih.gov Researchers use synthetic (2S)-hydroxylated fatty acid methyl esters to:

Develop and validate analytical methods for detecting and quantifying naturally occurring 2-hydroxy fatty acids from biological samples.

Distinguish between different stereoisomers, which can have different biological origins and functions. nih.gov For example, research has shown that the enzyme fatty acid 2-hydroxylase (FA2H) is stereospecific for producing (R)-enantiomers in mammals. nih.gov The presence of the (S)-enantiomer in animal tissues may suggest a bacterial origin. mdpi.com

Probes for Biological Function: These compounds are used to investigate the specific roles of 2-hydroxy fatty acids and their enantiomers in cellular processes. nih.gov Studies have explored how different enantiomers of 2-hydroxy fatty acids affect cell membrane properties and cell signaling. nih.gov For instance, research on adipocytes has shown that the effects of knocking down the FA2H enzyme could be reversed by adding exogenous (R)-2-hydroxy palmitic acid, but not by the (S)-enantiomer, highlighting their distinct biological activities. nih.gov Similarly, synthetic 2-hydroxy fatty acids like 2-hydroxyoleic acid have been used in model membranes to study their influence on the organization of lipid rafts, which are specialized membrane microdomains. nih.gov These studies help to elucidate the structural and functional importance of the 2-hydroxyl group in modulating membrane architecture and the function of membrane-associated proteins. mdpi.comnih.gov

The interest in 2-hydroxylated sphingolipids has grown significantly following the characterization of the FA2H enzyme and the discovery that mutations in the FA2H gene lead to serious neurodegenerative diseases. mdpi.com This has spurred further research into the precise roles of these lipids, for which compounds like this compound are indispensable for detailed biochemical and biophysical investigations.

Structure

2D Structure

3D Structure

Properties

CAS No. |

78330-57-1 |

|---|---|

Molecular Formula |

C17H34O3 |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

methyl (2S)-2-hydroxyhexadecanoate |

InChI |

InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(18)17(19)20-2/h16,18H,3-15H2,1-2H3/t16-/m0/s1 |

InChI Key |

LQZITXGTIYKQBJ-INIZCTEOSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@@H](C(=O)OC)O |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)OC)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of Methyl 2 Hydroxyhexadecanoate and Analogous Compounds

Isolation and Characterization from Marine Biota

The marine environment is a rich source of unique fatty acids, including various 2-hydroxy fatty acids. These compounds have been isolated from several marine organisms, particularly sponges and algae, where they are components of phospholipids (B1166683) and other polar lipids.

Research on the red alga Grateloupia turuturu, found on the Atlantic coast of Europe, has identified the presence of several polar lipid species containing 2-hydroxy fatty acids. nih.gov The analysis of this seaweed, employing techniques like high-performance liquid chromatography and gas chromatography coupled with mass spectrometry (LC-MS and GC-MS), revealed a complex lipid profile. nih.gov

Marine sponges are particularly well-known for producing a diverse array of long-chain fatty acids. For instance, a variety of 2-hydroxy long-chain fatty acids (C22 to C27) have been identified in the phospholipids of Senegalese sponges from the family Suberitidae, such as Pseudosuberites sp. and Suberites massa. documentsdelivered.com In Pseudosuberites sp., these 2-HFAs constituted nearly half of the total fatty acid content. documentsdelivered.com Similarly, the Caribbean sponges Verongula gigantea and Aplysina archeri have been found to contain several alpha-hydroxy fatty acids, including 2-hydroxytetracosanoic acid. nih.gov The sponge Amphimedon compressa was the first marine source from which 2-hydroxydocosanoic and 2-hydroxytricosanoic acids were identified, where they made up 52% of the total fatty acids in phosphatidylethanolamine (B1630911) and phosphatidylserine. nih.gov

The characterization of these compounds typically involves the extraction of total lipids, followed by saponification or transesterification to release the fatty acids or their methyl esters. Subsequent purification often uses chromatographic techniques like silver-ion thin-layer chromatography to separate fatty acids based on their degree of unsaturation. The precise structure, including chain length and the position of the hydroxyl group, is then determined using gas chromatography-mass spectrometry (GC-MS) of their derivatives (e.g., methyl esters or N-acyl pyrrolidides). documentsdelivered.com

Table 1: Examples of 2-Hydroxy Fatty Acids in Marine Biota

| Organism | Compound(s) Identified | Source |

|---|---|---|

| Grateloupia turuturu (Red Alga) | 2-Hydroxy fatty acids (as components of polar lipids) | nih.gov |

| Pseudosuberites sp. (Sponge) | Series of 2-hydroxy long-chain fatty acids (C22-C27) | documentsdelivered.com |

| Verongula gigantea (Sponge) | 2-hydroxy-eicosanoic acid, 2-hydroxytetracosanoic acid, and others | nih.gov |

| Amphimedon compressa (Sponge) | 2-hydroxydocosanoic acid, 2-hydroxytricosanoic acid | nih.gov |

Identification in Terrestrial Plant Species

In terrestrial plants, 2-hydroxy fatty acids are known constituents of various lipids, although they are typically found in smaller quantities compared to other fatty acids. The parent acid of the title compound, 2-hydroxyhexadecanoic acid, has been reported in the flowers of Allamanda cathartica and in the common potato, Solanum tuberosum. nih.gov A phytochemical analysis of A. cathartica flowers identified a range of 2-HFAs, from 2-hydroxyhexadecanoic acid up to 2-hydroxytetracosanoic acid. nih.gov

Other analogous 2-hydroxy fatty acids have been identified in the seed oils of specific plants. For example, the seed oil of thyme (Thymus vulgaris) contains approximately 13% 2-hydroxylinolenic acid. zendy.io The co-occurrence of this acid with linolenic acid and a C17 trienoic acid in thyme suggests a biosynthetic pathway involving the alpha-oxidation of linolenic acid. zendy.io

The biosynthesis of these compounds in plants is facilitated by specific enzymes. Plants possess orthologs of the fatty acid 2-hydroxylase (FA2H) gene, namely FAH1 and FAH2, which are responsible for producing 2-hydroxy fatty acids. mdpi.com These enzymes are crucial for the synthesis of 2-hydroxylated sphingolipids, which play a role in plant development and stress responses.

Table 2: Examples of 2-Hydroxy Fatty Acids in Terrestrial Plants

| Organism | Compound(s) Identified | Plant Part | Source |

|---|---|---|---|

| Allamanda cathartica | 2-Hydroxyhexadecanoic acid, 2-Hydroxyoctadecanoic acid, and others | Flowers | nih.gov |

| Solanum tuberosum (Potato) | 2-Hydroxyhexadecanoic acid | Not specified | |

| Thymus vulgaris (Thyme) | 2-Hydroxylinolenic acid | Seed | zendy.io |

Detection within Microbial Metabolomes

The metabolic world of microbes is vast and complex, producing a plethora of compounds, including 2-hydroxy fatty acids. Sphingolipids containing 2-hydroxylated fatty acids have been found in certain bacteria. mdpi.com For instance, both bacterial hydroxy fatty acids and alpha-hydroxy fatty acids have been demonstrated in the complex lipid extracts of human subgingival plaque, which is a diverse biofilm of microorganisms. nih.govnih.gov

One study investigating the lipid composition of subgingival plaque found that 2-hydroxyhexadecanoic acid (2-OH C16:0) was present and exclusively in an ester linkage. nih.gov This finding suggests active microbial synthesis of this compound within the oral biofilm. The detection and analysis of such metabolites within a complex microbial community (the metabolome) often require sophisticated analytical platforms. These typically involve derivatization of the metabolites, for example using methyl chloroformate, followed by analysis with gas chromatography-mass spectrometry (GC-MS) to identify and quantify the compounds. nih.gov

Table 3: Examples of 2-Hydroxy Fatty Acids in Microbial Sources

| Source / Organism | Compound(s) Identified | Source |

|---|---|---|

| Human Subgingival Plaque | 2-Hydroxyhexadecanoic acid (2-OH C16:0) | nih.gov |

| Various Bacteria | 2-Hydroxylated fatty acids (in sphingolipids) | mdpi.com |

Occurrence as Endogenous Metabolites in Diverse Biological Systems

In mammals, including humans, 2-hydroxy fatty acids are recognized as crucial endogenous metabolites, primarily serving as structural components of sphingolipids. nih.gov These specialized lipids, such as hFA-ceramides and hFA-galactosylceramides, are particularly abundant in the nervous system (both central and peripheral), the epidermis, and the kidney. mdpi.comnih.gov In the myelin sheath of nerves and the permeability barrier of the skin, these 2-hydroxylated sphingolipids are essential for proper function. nih.gov

The biosynthesis of these molecules is a highly specific process. The key enzyme, fatty acid 2-hydroxylase (FA2H), converts a fatty acid into its 2-hydroxy counterpart. nih.govuniprot.org A critical aspect of this enzymatic reaction is its stereospecificity. Studies have shown that mammalian FA2H exclusively produces the (R)-enantiomer of 2-hydroxy fatty acids. mdpi.comnih.govuniprot.orgconsensus.app This is a significant distinction from the title compound, Methyl (2S)-2-hydroxyhexadecanoate.

Research has highlighted the differential roles of the two enantiomers. In one study, the negative effects of FA2H knockdown in adipocytes could be rescued by the addition of exogenous (R)-2-hydroxy palmitic acid, but not by the (S)-enantiomer. nih.gov This suggests that the (R)- and (S)-enantiomers have distinct metabolic fates and biological functions, with the (R)-enantiomer being preferentially incorporated into hexosylceramides, while the (S)-enantiomer is directed more towards ceramide. nih.gov The existence of an enzyme, (S)-2-hydroxy-fatty-acid dehydrogenase, which acts on (S)-2-hydroxystearate, further points to a distinct metabolic pathway for (S)-enantiomers in biological systems. wikipedia.org

Table 4: Endogenous Occurrence of 2-Hydroxy Fatty Acids

| Organism/System | Compound(s) Identified | Significance / Location | Source |

|---|---|---|---|

| Mammals (Humans) | (R)-2-Hydroxy fatty acids (e.g., (R)-2-hydroxyhexadecanoic acid) | Component of sphingolipids in myelin, epidermis, kidney | nih.govnih.gov |

| Mammals | (S)-2-Hydroxy fatty acids | Metabolized by (S)-2-hydroxy-fatty-acid dehydrogenase | wikipedia.org |

Biosynthesis and Metabolic Pathways of 2 Hydroxyhexadecanoic Acid and Its Methyl Ester Derivatives

Enzymatic Pathways and Mechanistic Elucidation in Biological Systems

The formation of 2-hydroxyhexadecanoic acid is a highly specific enzymatic process. It does not typically arise from the primary fatty acid synthesis pathway but rather through post-synthesis modification of pre-existing fatty acids.

Standard fatty acid synthases (FAS) are responsible for the de novo synthesis of saturated fatty acids like hexadecanoic acid (palmitic acid). khanacademy.orgfrontiersin.org However, the introduction of a hydroxyl group at the 2-position is not a function of the canonical FAS complex. Instead, this modification is catalyzed by a distinct class of enzymes after the fatty acid has been synthesized. The biosynthesis of 2-hydroxy fatty acids involves the direct hydroxylation of a pre-formed fatty acid chain. wikipedia.org

The key enzymes implicated in this process are fatty acid 2-hydroxylases (FA2H). wikipedia.orgmdpi.com These enzymes are responsible for the synthesis of 2-hydroxysphingolipids, which are crucial components of myelin and skin. mdpi.com While the primary substrates for FA2H are often very long-chain fatty acids, it can also act on C16:0 (hexadecanoic acid). uniprot.org

The hydroxylation of fatty acids can be catalyzed by various enzymes, including cytochrome P450 (CYP) monooxygenases. researchgate.netnih.gov Specifically, enzymes from the CYP152 family are known to catalyze the α-hydroxylation of fatty acids. researchgate.net For instance, CYP152B1 from Sphingomonas paucimobilis has demonstrated activity on a range of fatty acids, including hexadecanoic acid (C16:0). researchgate.net

Crucially, the synthesis of the specific (2S)-enantiomer of 2-hydroxyhexadecanoic acid points to a stereoselective enzymatic mechanism. While the mammalian Fatty Acid 2-Hydroxylase (FA2H) is known to be stereospecific for producing the (R)-enantiomer, the existence of (S)-2-hydroxy fatty acids in nature implies the action of other, yet-to-be-fully-characterized enzymes with opposing stereoselectivity. mdpi.comuniprot.orgnih.gov The presence of (S)-2-hydroxyhexadecanoic acid has been noted in various organisms, suggesting alternative enzymatic pathways. nih.gov For example, P450 enzymes can exhibit stereoselectivity, and different isoforms or organisms may produce different stereoisomers. researchgate.net

Table 1: Key Enzymes in 2-Hydroxyhexadecanoic Acid Biosynthesis

| Enzyme Family | Specific Enzyme Example | Substrate(s) | Product | Stereospecificity |

| Fatty Acid 2-Hydroxylase (FA2H) | Human FA2H | Hexadecanoate | (R)-2-hydroxyhexadecanoate | Produces (R)-enantiomer uniprot.org |

| Cytochrome P450 | CYP152B1 | Hexadecanoate | 2-hydroxyhexadecanoate | Can be stereoselective researchgate.net |

Metabolic Fates and Biotransformations

Once 2-hydroxyhexadecanoic acid is synthesized, it can undergo several metabolic transformations, including esterification to its methyl derivative and integration into complex lipid structures.

The conversion of a carboxylic acid to a methyl ester is an esterification reaction. In biological systems, this can be catalyzed by various enzymes, such as carboxyl methyltransferases, which often utilize S-adenosyl-L-methionine (SAM) as a methyl donor. While the direct enzymatic methylation of 2-hydroxyhexadecanoic acid to form Methyl (2S)-2-hydroxyhexadecanoate in mammalian systems is not extensively documented, the enzymatic synthesis of fatty acid methyl esters (FAMEs) is a known biological process. dtu.dk This can occur through the action of specific lipases or esterases. researchgate.netnrel.gov For instance, certain microorganisms utilize fatty acid methyl transferases to produce FAMEs. nih.gov The formation of this compound would require an enzyme capable of recognizing 2-hydroxy fatty acids and catalyzing their methylation.

The primary metabolic fate of 2-hydroxy fatty acids, including 2-hydroxyhexadecanoic acid, is their incorporation into complex sphingolipids. wikipedia.orgnih.govnih.gov This process is fundamental to the biology of the nervous system and the skin. mdpi.comuniprot.org

The pathway involves the following steps:

Activation: The 2-hydroxy fatty acid is first activated to its CoA ester, 2-hydroxyhexadecanoyl-CoA, by an acyl-CoA synthetase. nih.gov

Ceramide Synthesis: This activated fatty acid is then transferred to a sphingoid base (like dihydrosphingosine) by a ceramide synthase (CerS). All six mammalian CerS isoforms are capable of using 2-hydroxy acyl-CoAs to produce 2-hydroxy-dihydroceramides. nih.govnih.govresearchgate.net

Formation of Complex Sphingolipids: The resulting 2-hydroxy-ceramide can then be further metabolized to form more complex sphingolipids, such as galactosylceramides (essential for myelin) and glucosylceramides. wikipedia.orgnih.gov Galactosylceramide synthase, in particular, shows a preference for 2-hydroxy-ceramide substrates. nih.gov

The presence of the 2-hydroxyl group on the fatty acid chain significantly influences the properties of the resulting sphingolipids, enhancing intermolecular hydrogen bonding and affecting the stability and organization of membrane microdomains. mdpi.com

The breakdown and utilization of hydroxy fatty acids and their esters follow specific pathways.

Catabolism: Fatty acid methyl esters (FAMEs) are generally metabolized by being first hydrolyzed by esterases to release the free fatty acid and methanol (B129727). libretexts.org The resulting 2-hydroxyhexadecanoic acid does not undergo the typical β-oxidation pathway used for standard fatty acids. libretexts.orgyoutube.com Instead, it is degraded via α-oxidation , a process that occurs primarily in peroxisomes. nih.gov

The α-oxidation pathway involves:

Hydroxylation at the α-carbon (already present in this case).

Oxidative decarboxylation, which removes one carbon atom from the carboxyl end, yielding a fatty acid that is one carbon shorter (in this case, pentadecanoic acid, an odd-chain fatty acid) and CO2. nih.gov This pathway is crucial for the degradation of branched-chain and hydroxylated fatty acids.

Anabolism: Anabolically, 2-hydroxyhexadecanoic acid serves as a building block for the synthesis of complex lipids, as detailed in the integration into lipid metabolism pathways. nih.gov There is no evidence to suggest that the methyl ester form, this compound, is directly used as a building block. It would likely be hydrolyzed back to the free fatty acid before being activated and incorporated into larger molecules. libretexts.org The free fatty acid can be recycled via a salvage pathway for re-incorporation into ceramides (B1148491). nih.gov

Table 2: Metabolic Pathways of 2-Hydroxyhexadecanoic Acid

| Pathway | Process | Key Enzyme(s) | Cellular Location | Outcome |

| Anabolism | Ceramide Synthesis | Acyl-CoA Synthetase, Ceramide Synthase (CerS) | Endoplasmic Reticulum | Incorporation into complex sphingolipids (e.g., galactosylceramide) wikipedia.orgnih.gov |

| Catabolism | α-Oxidation | Fatty Acid α-hydroxylase (for subsequent steps), Decarboxylase | Peroxisomes | Degradation into a C15 fatty acid and CO2 nih.gov |

Advanced Chemical Synthesis and Derivatization Strategies for Methyl 2s 2 Hydroxyhexadecanoate

Stereoselective Synthetic Methodologies

Achieving the desired (S)-configuration at the hydroxyl-bearing carbon is the primary challenge in synthesizing Methyl (2S)-2-hydroxyhexadecanoate. Various stereoselective methods have been developed to control this stereochemistry effectively.

A primary route to (2S)-2-hydroxyhexadecanoic acid involves the enantioselective reduction of a prochiral ketone, specifically methyl 2-oxohexadecanoate. This approach relies on chiral catalysts or reagents to deliver a hydride to one face of the ketone, preferentially forming the (S)-alcohol.

Catalytic asymmetric reduction is a prominent method, often employing transition metal catalysts with chiral ligands. nih.gov These reactions can use hydrogen gas or employ transfer hydrogenation from sources like isopropanol (B130326) or formic acid. nih.gov Another effective strategy is the use of oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, in conjunction with a stoichiometric reducing agent like borane (B79455) (BH₃) or catecholborane. nih.gov The catalyst forms a complex with the ketone, sterically directing the approach of the borane to generate the (S)-enantiomer with high selectivity.

Stoichiometric chiral reducing agents are also utilized. These include lithium aluminum hydride (LAH) or sodium borohydride (B1222165) (NaBH₄) modified with chiral ligands. nih.gov Ligands such as the readily available and effective (R)-BINOL can chelate to the metal hydride, creating a chiral environment that directs the reduction. Boranes derived from chiral natural products, like α-pinene, have also been successfully used to achieve enantioselective ketone reductions. nih.gov

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. theses.cz For the synthesis of this compound, a chiral auxiliary can be attached to a hexadecanoic acid derivative to control the stereochemistry of α-hydroxylation.

A highly successful approach involves the use of chiral oxazolidinones. alfa-chemistry.com In this method, hexadecanoic acid is first converted to an N-acyl oxazolidinone. Deprotonation with a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) forms a chiral enolate. This enolate then reacts with an electrophilic oxygen source, such as a 2-(phenylsulfonyl)-3-phenyloxaziridine, to introduce the hydroxyl group at the α-position. alfa-chemistry.comnih.gov The steric bulk of the auxiliary directs the electrophile to the opposite face, yielding the desired stereochemistry. The auxiliary is subsequently cleaved, often by methanolysis with a reagent like magnesium methoxide, to yield the final this compound. alfa-chemistry.com

Research has demonstrated that the choice of chiral auxiliary can significantly impact the enantiomeric excess (ee) of the product. For instance, studies on oleic acid using this methodology have achieved ee values of 98-99%. alfa-chemistry.com

| Fatty Acid | Chiral Auxiliary | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Oleic Acid | (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone | 81 | >98 |

| Elaidic Acid | (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone | 83 | >98 |

| Petroselinic Acid | (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone | 79 | >98 |

| Vaccenic Acid | (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone | 80 | >98 |

| Linoleic Acid | (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone | 78 | >98 |

Oxetan-2-ones, also known as β-lactones, can serve as key intermediates in the synthesis of 2-hydroxy fatty acids. A racemic mixture of methyl 2-hydroxyhexadecanoate can be used as a starting material to synthesize diastereomeric oxetan-2-ones. nih.gov These diastereomers can then be separated using physical methods like chromatography or recrystallization. nih.gov Subsequent ring-opening of the desired pure diastereomer can yield the enantiomerically pure 2-hydroxy fatty acid derivative. This route offers an alternative pathway to achieving enantiomeric purity by separating stable diastereomeric intermediates. nih.gov

General Methyl Esterification Techniques for Hydroxy Fatty Acids

The final step in many synthetic routes, or the primary step in derivatizing the free acid, is the formation of the methyl ester. Several methods are available for the esterification of hydroxy fatty acids.

The most common industrial method for producing fatty acid methyl esters (FAMEs) is the transesterification of triglycerides with methanol (B129727), which can be catalyzed by either acids or bases. blogspot.comwikipedia.org For the direct esterification of the free 2-hydroxyhexadecanoic acid, acid-catalyzed Fischer esterification is a standard procedure. This involves refluxing the acid in methanol with a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid.

Alternatively, thionyl chloride (SOCl₂) can be used with methanol. commonorganicchemistry.com The thionyl chloride first reacts with methanol to form methyl chlorosulfite and HCl in situ, which then promotes the esterification. masterorganicchemistry.com For substrates sensitive to strong acids, milder methods are available. Dimethyl carbonate, a non-toxic reagent, can methylate carboxylic acids in the presence of a base, offering high selectivity for esterification. youtube.com Other methods include using diazomethane, which is highly effective but also toxic and explosive, or employing reagents like 2,4,6-trichloro-1,3,5-triazine with polymer-supported triphenylphosphine (B44618) for rapid esterification under mild conditions. youtube.com

Derivatization for Enhanced Analytical Profiling and Functionalization

Derivatization of this compound is often necessary to improve its analytical properties for techniques like gas chromatography-mass spectrometry (GC-MS) or to prepare it for further chemical transformations. nih.govyoutube.com

Converting the hydroxyl group to a halogen can serve two main purposes: creating a reactive handle for subsequent nucleophilic substitution reactions or enhancing detectability in certain analytical methods.

A classic method for converting a secondary alcohol to an alkyl halide is the Appel reaction. wikipedia.orgorganic-chemistry.org This reaction uses triphenylphosphine (PPh₃) and a tetrahalomethane like carbon tetrachloride (CCl₄) or carbon tetrabromide (CBr₄) to convert the alcohol to the corresponding alkyl chloride or bromide. blogspot.comwikipedia.org The reaction proceeds under mild, neutral conditions via an SN2 mechanism, which results in an inversion of stereochemistry at the carbon center. organic-chemistry.orgjk-sci.com Applying this to this compound would theoretically yield Methyl (2R)-2-chlorohexadecanoate or Methyl (2R)-2-bromohexadecanoate.

For analytical purposes, especially for GC-MS with electron capture detection, halogenated derivatives are highly advantageous. Derivatization with reagents like pentafluorobenzyl (PFB) bromide can be used to form PFB esters. nih.gov These halogen-rich derivatives exhibit superior detection characteristics in negative chemical ionization mass spectrometry (NCI-MS) compared to their methyl ester counterparts, allowing for highly sensitive quantification of trace amounts in biological samples. nih.gov The formation of these derivatives significantly improves ionization efficiency and leads to characteristic fragmentation patterns, facilitating both identification and quantification.

Application of Silylation Reagents (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA)

For the chromatographic analysis of polar compounds such as this compound, derivatization is a critical step to enhance volatility, improve thermal stability, and reduce peak tailing, thereby enabling more accurate and reproducible quantification. The presence of an active hydrogen in the hydroxyl group makes the molecule polar and susceptible to hydrogen bonding, which can lead to poor chromatographic resolution. sigmaaldrich.com Silylation is a widely employed derivatization technique that replaces the active hydrogen in the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. restek.com

Among the various silylation reagents, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly effective and widely used reagent for this purpose. restek.comchemcoplus.co.jp It is known as a strong trimethylsilyl donor and is particularly advantageous due to its high volatility and the volatility of its byproducts, which minimizes interference and contamination of the chromatographic system. chemcoplus.co.jp The reaction of the hydroxyl group on this compound with MSTFA yields the corresponding trimethylsilyl (TMS) ether derivative, Methyl (2S)-2-[(trimethylsilyl)oxy]hexadecanoate. restek.comnist.gov

The general reaction mechanism involves the nucleophilic attack of the hydroxyl group on the silicon atom of MSTFA, leading to the formation of the silylated product and neutral, volatile byproducts. restek.com The addition of a catalyst, such as trimethylchlorosilane (TMCS), often at a concentration of 1%, can increase the reactivity of the silylating agent, which is particularly useful for hindered hydroxyl groups or other compounds that are difficult to silylate. restek.comchemcoplus.co.jp The derivatization procedure typically involves heating the analyte with an excess of the silylating reagent in an aprotic solvent at around 60°C for a specified time to ensure complete reaction. restek.com

The resulting TMS derivative is significantly less polar and more volatile, making it highly suitable for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis. sigmaaldrich.comnih.gov The derivatization allows for the successful separation and quantification of 2-hydroxy fatty acid methyl esters. nih.gov The mass spectrum of the TMS derivative of Methyl 2-hydroxyhexadecanoate shows characteristic fragmentation patterns that are used for its identification and quantification. nist.govnih.gov

| Property | This compound | Methyl (2S)-2-[(trimethylsilyl)oxy]hexadecanoate (TMS Derivative) |

|---|---|---|

| Molecular Formula | C17H34O3 nih.gov | C20H42O3Si nist.gov |

| Molecular Weight | 286.45 g/mol larodan.com | 358.63 g/mol nist.gov |

| Key Functional Group | Hydroxyl (-OH) nih.gov | Trimethylsilyl ether (-O-Si(CH3)3) nist.gov |

| Polarity | High | Low |

| Volatility | Low | High |

| Analytical Suitability (GC) | Poor without derivatization sigmaaldrich.com | Excellent nih.gov |

Other Functional Group Modifications for Spectroscopic and Chromatographic Applications

Beyond silylation with reagents like MSTFA, other functional group modifications are employed to enhance the analytical characteristics of this compound for various spectroscopic and chromatographic methods. These derivatization strategies are chosen based on the specific analytical requirements, such as the desired level of sensitivity, the type of detector being used, and the need to separate complex mixtures.

One alternative to forming TMS ethers is the use of bulkier silylation reagents, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). This reagent introduces a tert-butyldimethylsilyl (TBDMS) group onto the hydroxyl function. chemcoplus.co.jp TBDMS ethers are significantly more stable (approximately 10,000 times more stable) to hydrolysis than the corresponding TMS ethers. chemcoplus.co.jp This increased stability is advantageous during sample preparation and analysis. Although TBDMS derivatives have longer chromatographic retention times due to their higher molecular weight, this can sometimes improve the separation of certain analytes. chemcoplus.co.jp For mass spectrometry applications, TBDMS derivatives are particularly useful as they often produce a prominent and characteristic [M-57]+ ion (loss of a tert-butyl group), which aids in structural elucidation. chemcoplus.co.jp

Acylation is another derivatization strategy where the hydroxyl group is converted to an ester. This is typically achieved using an acylating reagent. The introduction of halogenated acyl groups, for example, can significantly enhance the response of an electron capture detector (ECD), a highly sensitive detector for electrophilic compounds. chemcoplus.co.jp

For analyses involving liquid chromatography-mass spectrometry (LC-MS), derivatization can be tailored to improve ionization efficiency and detection sensitivity. For instance, reagents can be used to introduce a permanently charged group or a group that is easily ionizable by electrospray ionization (ESI). Reagents such as 2-dimethylaminoethylamine (DMED) have been used to convert carboxylic acids to amides, which can enhance detection in certain LC-MS methods. researchgate.net While this compound already contains a methyl ester, derivatization of the hydroxyl group can still be performed to improve its chromatographic behavior or detection.

| Derivatization Strategy | Reagent Example | Derivative Formed | Key Advantages | Considerations |

|---|---|---|---|---|

| Trimethylsilylation | MSTFA, BSTFA restek.com | TMS Ether nist.gov | Increases volatility and thermal stability for GC; well-established method. sigmaaldrich.comnih.gov | Derivatives can be sensitive to moisture. chemcoplus.co.jp |

| Tert-butyldimethylsilylation | MTBSTFA chemcoplus.co.jp | TBDMS Ether chemcoplus.co.jp | High hydrolytic stability; characteristic MS fragmentation ([M-57]+). chemcoplus.co.jp | Longer retention times; higher molecular weight. chemcoplus.co.jp |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Acyl Ester | Can introduce fluorinated groups for enhanced ECD detection. chemcoplus.co.jp | Reaction byproducts may need to be removed before analysis. chemcoplus.co.jp |

Cutting Edge Analytical Methodologies for the Characterization and Quantification of Methyl 2s 2 Hydroxyhexadecanoate

Mass Spectrometry (MS)-Based Techniques

Mass spectrometry stands as a cornerstone for the analysis of fatty acid derivatives due to its exceptional sensitivity and ability to provide detailed structural information. Various MS-based approaches are utilized to characterize and quantify Methyl (2S)-2-hydroxyhexadecanoate.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like fatty acid methyl esters (FAMEs). For hydroxy FAMEs such as Methyl 2-hydroxyhexadecanoate, derivatization is often required to increase volatility and thermal stability, leading to improved chromatographic peak shape and reliable mass spectra.

The hydroxyl group is typically converted to a less polar and more stable silyl (B83357) ether, most commonly a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ether. np-mrd.org This derivatization is crucial for preventing thermal degradation in the GC injector and column. researchgate.net

Electron ionization (EI) is the most common ionization technique used in GC-MS for FAME analysis. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural confirmation and identification by comparison with spectral libraries like those from NIST and Wiley. For Methyl 2-hydroxyhexadecanoate, characteristic fragmentation occurs, although the molecular ion is often weak or absent. Experimental data from the Mass Spectrometry Data Centre shows prominent peaks that can be used for its identification. aocs.org

Table 1: Experimental GC-MS Fragmentation Data for Methyl 2-hydroxyhexadecanoate Data obtained from an experimental GC-MS spectrum (EI-B, 20 eV). aocs.org

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

|---|---|

| 97 | 99.99 |

| 83 | 89.60 |

| 32 | 80.80 |

| 57 | 68.70 |

| 111 | 57.60 |

The analysis of the TMS derivative provides different fragmentation patterns and retention indices, which are valuable for confirmation. The NIST Chemistry WebBook provides Kovats retention index data for the TMS derivative on non-polar columns, which aids in its identification in complex mixtures.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Mass Spectrometry (HRESIMS), particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI), is a powerful tool for determining the elemental composition of a molecule with very high accuracy. Unlike GC-MS, HRESIMS provides the exact mass of the intact molecule, typically as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺.

For this compound (C₁₇H₃₄O₃), the theoretical exact mass of the neutral molecule is 286.2508 Da. aocs.org HRESIMS can measure this mass to within a few parts per million (ppm), allowing for the unambiguous determination of its elemental formula. This capability is crucial for confirming the identity of the compound, especially when analyzing novel extracts or reaction products where reference standards may not be available. The high resolving power also helps to distinguish the analyte from isobaric interferences in complex samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrices

For the analysis of this compound in complex biological matrices such as plasma, tissues, or cell extracts, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. docbrown.infoaocs.org This technique combines the separation power of liquid chromatography with the sensitivity and selectivity of tandem mass spectrometry.

The inherent challenge with analyzing hydroxy fatty acids by LC-MS is their poor ionization efficiency and the difficulty in distinguishing between isomers (e.g., 2-hydroxy vs. 3-hydroxy). bioregistry.iowikipedia.org To overcome these issues, derivatization strategies are often employed. A recent strategy involves using reagents like 4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI), which reacts with the hydroxyl group. bioregistry.iowikipedia.org This derivatization not only improves ionization efficiency but also produces specific diagnostic fragment ions in the tandem mass spectrometer that can distinguish between 2-hydroxy and 3-hydroxy isomers, a task that is difficult with underivatized compounds. bioregistry.io

The LC-MS/MS analysis is typically performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion (e.g., the derivatized [M+H]⁺) is selected in the first mass analyzer, fragmented, and a specific product ion is monitored in the second mass analyzer. This process provides exceptional selectivity and sensitivity, enabling quantification of the analyte at very low concentrations even in the presence of a high background matrix. docbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the carbon skeleton, the position of functional groups, and the stereochemistry of the molecule.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

The key diagnostic signals in the ¹H NMR spectrum are:

A strong singlet for the methyl ester (–OCH₃) protons.

A multiplet for the methine proton on the carbon bearing the hydroxyl group (–CH(OH)–).

A triplet for the terminal methyl group (–CH₃) of the fatty acid chain.

A large, broad signal corresponding to the methylene (B1212753) (–CH₂–) groups of the long alkyl chain.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound Based on data for homologous fatty acid methyl esters. aocs.orgaocs.org

| Proton Assignment | Predicted Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity |

|---|---|---|

| Terminal -CH₃ | ~0.88 | Triplet (t) |

| Chain -(CH₂)₁₂- | ~1.25-1.45 | Multiplet (m) |

| -CH₂- at C3 | ~1.65 | Multiplet (m) |

| -CH(OH)- at C2 | ~4.0-4.2 | Multiplet (m) |

| Ester -OCH₃ | ~3.75 | Singlet (s) |

| Hydroxyl -OH | Variable | Broad Singlet (br s) |

The precise chemical shift and splitting pattern of the proton at the C2 position are highly informative for confirming the location of the hydroxyl group.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Backbone Analysis

For this compound, the ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbon attached to the hydroxyl group (C2), the methyl ester carbon, the long chain of methylene carbons, and the terminal methyl carbon. The chemical shift of C2 is significantly downfield due to the deshielding effect of the attached oxygen atom.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound Based on general values for fatty acid methyl esters and known substituent effects. docbrown.infodocbrown.info

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm (CDCl₃) |

|---|---|

| Carbonyl (-C=O) | ~175 |

| C2 (-CH(OH)-) | ~70 |

| Ester (-OCH₃) | ~52 |

| C3 | ~34 |

| C4 to C14 | ~25-32 |

| C15 | ~22.7 |

| C16 (Terminal -CH₃) | ~14.1 |

The combination of ¹H and ¹³C NMR, often supplemented with 2D NMR experiments like COSY and HSQC, allows for the complete and unambiguous assignment of all proton and carbon signals, thereby providing definitive structural proof of this compound.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Unlike one-dimensional (1D) NMR, which can suffer from signal overlap in complex molecules, 2D NMR techniques disperse signals across two frequency axes, revealing correlations between different nuclei and providing clear insights into the molecular framework. acs.orglibretexts.org

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would show a clear correlation between the proton on the hydroxyl-bearing carbon (C2) and the protons of the adjacent methylene group (C3). researchgate.net This establishes the connectivity at the chiral center. Further correlations would trace the proton-proton couplings along the entire length of the C14 alkyl chain.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy maps the correlation between protons and the carbon atoms to which they are directly attached. nih.gov This is exceptionally useful for assigning the carbon signals in the ¹³C NMR spectrum. For instance, the HSQC spectrum would definitively link the proton signal of the methoxy (B1213986) group to the methyl ester carbon, and the proton at C2 to the carbon bearing the hydroxyl group. researchgate.net A multiplicity-edited HSQC can further distinguish between CH, CH₂, and CH₃ groups, with CH and CH₃ groups appearing as positive signals and CH₂ groups as negative signals (or displayed in a different color). nih.gov

Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most powerful of these techniques for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). researchgate.net This allows for the confirmation of connections across quaternary carbons or heteroatoms, such as the ester carbonyl group.

Key HMBC correlations for this compound would include:

A correlation from the methoxy protons (-OCH₃) to the carbonyl carbon (C1), confirming the methyl ester functionality.

Correlations from the proton at C2 to the carbonyl carbon (C1) and to the carbon at C3, unequivocally placing the hydroxyl group at the C2 position.

Correlations from the protons at C3 to C2 and C4, helping to build the long alkyl chain sequence. researchgate.net

The combined application of these 2D NMR techniques provides a comprehensive and definitive structural confirmation of this compound, leaving no ambiguity as to the location of the functional groups and the connectivity of the carbon backbone.

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Key Structural Information Confirmed |

| COSY | ¹H-¹H | Connectivity of protons on adjacent carbons (e.g., H2-H3, H3-H4, etc.) |

| HSQC | ¹H-¹³C (1-bond) | Direct attachment of protons to specific carbons (e.g., H2-C2, H3-C3, -OCH₃ to C of methoxy) |

| HMBC | ¹H-¹³C (2-3 bonds) | Connectivity across non-protonated carbons or heteroatoms (e.g., -OCH₃ protons to C1 carbonyl) |

Optical Rotation Measurements for Stereochemical Purity and Confirmation

Optical rotation is a critical technique for verifying the stereochemical identity and purity of chiral molecules like this compound. Chiral compounds possess the ability to rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic properties of a specific enantiomer under defined conditions (e.g., concentration, solvent, temperature, and wavelength of light).

For this compound, the "(2S)" designation indicates a specific three-dimensional arrangement of the groups around the chiral center at the C2 carbon. Its enantiomer, Methyl (2R)-2-hydroxyhexadecanoate, would rotate the plane of polarized light by an equal magnitude but in the opposite direction. nih.gov A racemic mixture, containing equal amounts of the (2S) and (2R) enantiomers, would exhibit no optical rotation.

Therefore, measuring the specific rotation of a synthesized or isolated sample of Methyl 2-hydroxyhexadecanoate and comparing it to a literature or reference value for the pure (2S)-enantiomer allows for:

Confirmation of Stereochemistry: A positive or negative rotation value consistent with the expected enantiomer confirms its identity.

Assessment of Enantiomeric Purity: The magnitude of the measured rotation is directly proportional to the enantiomeric excess (ee) of the sample. A lower-than-expected rotation value indicates the presence of the other enantiomer as an impurity.

The measurement is performed using a polarimeter. While specific rotation values for this exact compound are not widely published, the technique is a standard and essential quality control step in the synthesis and analysis of stereoisomeric compounds. nih.gov

Advanced Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis and purification of fatty acid methyl esters. Advanced techniques offer high resolution, enabling the separation of complex mixtures and the isolation of specific isomers.

Gas Chromatography (GC) with Specialized Columns

Gas chromatography (GC) is a primary method for analyzing volatile compounds like fatty acid methyl esters (FAMEs). chromatographyonline.comrestek.com Due to the hydroxyl group, this compound often requires derivatization prior to analysis to increase its volatility and thermal stability, and to improve peak shape. A common derivatization method is the conversion of the hydroxyl group to a trimethylsilyl (TMS) ether. nist.gov

The choice of GC column is critical for successful analysis. For general profiling of 2-hydroxy FAMEs, polar stationary phases are employed.

Polar Columns: Columns with polyethylene (B3416737) glycol (e.g., Carbowax-type) or highly polar biscyanopropyl stationary phases are effective for separating FAMEs based on differences in chain length and degree of unsaturation. restek.com

Chiral Columns: To separate the (2S) and (2R) enantiomers, a specialized chiral stationary phase is required. These phases are typically based on cyclodextrin (B1172386) derivatives, which create a chiral environment allowing for differential interaction with the two enantiomers, resulting in different retention times.

A recent study on the global analysis of 2-hydroxy fatty acids utilized gas chromatography-tandem mass spectrometry (GC-MS/MS) for comprehensive profiling and quantification. nih.gov This approach combines the high separation power of GC with the specificity and sensitivity of mass spectrometry, allowing for confident identification and measurement even at low levels. nih.gov

Table 2: GC Columns for the Analysis of 2-Hydroxy Fatty Acid Methyl Esters

| Column Type | Stationary Phase Example | Application |

| Polar | Polyethylene Glycol (e.g., FAMEWAX) | Separation of FAMEs by chain length and unsaturation |

| Highly Polar | Biscyanopropyl Polysiloxane | Separation of cis/trans isomers and complex FAME mixtures |

| Chiral | Derivatized Cyclodextrin | Separation of (2S) and (2R) enantiomers |

High-Performance Liquid Chromatography (HPLC) for Separation of Isomers

High-Performance Liquid Chromatography (HPLC) is a powerful alternative to GC, particularly for the separation of non-volatile or thermally labile compounds and for preparative-scale purification. For this compound, HPLC is especially valuable for the separation of its enantiomers. oup.com

Enantiomeric separation by HPLC can be achieved through two main strategies:

Chiral Stationary Phases (CSPs): This is the most direct method. The sample is passed through a column containing a chiral stationary phase. The enantiomers interact differently with the CSP, leading to different retention times and thus separation. A study successfully separated racemic 2-hydroxy fatty acids (C5-C18) as their methyl ester derivatives using a CSP composed of N-(S)-2-(4-chlorophenyl)isovaleroyl-d-phenylglycine bonded to silica (B1680970) gel. oup.com

Chiral Derivatization: The racemic mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column.

Reversed-phase HPLC, often using a C18 column, is also widely used for the analysis of FAMEs. researchgate.netscielo.br While standard reversed-phase HPLC does not separate enantiomers, it is effective for separating FAMEs based on chain length and unsaturation, and can separate positional isomers of hydroxy fatty acids. scielo.brresearchgate.net Coupling HPLC with mass spectrometry (HPLC-MS) provides an additional layer of analytical detail, aiding in the identification of separated components based on their mass-to-charge ratio. nih.gov

Automated Sample Preparation Techniques for Fatty Acid Methyl Ester Analysis

The preparation of fatty acid methyl esters (FAMEs) from lipids is a common, yet often time-consuming and manual, precursor to chromatographic analysis. nih.gov The process typically involves saponification of lipids followed by acid-catalyzed esterification. Manual preparation can be a source of variability and error.

Automated sample preparation systems offer a robust solution to these challenges. hta-it.com Robotic workstations can perform all the necessary steps, including:

Precise addition of reagents (e.g., sodium hydroxide (B78521) in methanol (B129727), boron trifluoride in methanol). perlan.com.plchromatographytoday.com

Controlled heating and mixing of samples. chromatographytoday.com

Addition of extraction solvents (e.g., hexane) and water/salt solutions to partition the FAMEs into the organic layer. chromatographyonline.comperlan.com.pl

Transfer of the final FAME-containing organic layer into autosampler vials for direct injection into the GC or HPLC system. perlan.com.pl

Studies comparing manual and automated FAME preparation have demonstrated significant benefits for automation.

Table 3: Comparison of Manual vs. Automated FAME Sample Preparation

| Feature | Manual Preparation | Automated Preparation |

| Reproducibility | Higher variability (e.g., RSD >3%) | Improved precision (e.g., RSD <3%) chromatographyonline.comperlan.com.pl |

| Reagent Volume | Larger volumes required | Up to 50-fold reduction in reagent use chromatographyonline.com |

| Operator Time | Significant hands-on time | Unattended, "walk-away" operation hta-it.comchromatographytoday.com |

| Sample Throughput | Limited | High throughput with multi-vial trays perlan.com.pl |

| Safety | Increased exposure to hazardous chemicals | Reduced operator exposure hta-it.com |

RSD = Relative Standard Deviation

By automating the derivatization process, laboratories can achieve higher throughput, improved accuracy and precision, and a safer working environment, making it a crucial component of modern, high-volume fatty acid analysis. chromatographyonline.comperlan.com.pl

Biological Significance and Functional Roles of Methyl 2s 2 Hydroxyhexadecanoate

Role in Microbial Communications and Secondary Metabolite Production

While direct evidence specifically naming Methyl (2S)-2-hydroxyhexadecanoate as a signaling molecule in microbial communication is not extensively documented, the broader class of fatty acids and their derivatives are established players in these processes. Bacterial communication, or quorum sensing (QS), often relies on small, diffusible signal molecules, and their chemical structures can be related to fatty acids. For instance, N-acyl-homoserine lactones (AHLs), key autoinducers in many Gram-negative bacteria, possess fatty acyl side chains.

Hydroxy fatty acids are also considered secondary metabolites in some microorganisms, contributing to their pathogenic or symbiotic interactions. In the fungus Candida albicans, 3-hydroxy fatty acids can be produced and subsequently modified by the host, leading to potent pro-inflammatory molecules. frontiersin.org Similarly, 3-hydroxy fatty acids produced by Cryptococcus neoformans have been shown to protect the fungus from predation by amoebas, suggesting a role in virulence and survival. frontiersin.org Although these examples involve 3-hydroxy fatty acids, they establish a precedent for hydroxylated fatty acids acting as important secondary metabolites that mediate interactions between organisms.

Contribution to the Biosynthesis of Specialized Lipids and Glycolipids

The primary role of this compound and its corresponding acid is as a building block for complex lipids that are essential for membrane structure and function.

Integration into Ceramides (B1148491) and Cerebrosides

In plants, a significant portion of complex sphingolipids, including glucosylceramides, contains 2-hydroxy fatty acids. nih.gov The synthesis is catalyzed by fatty acid 2-hydroxylase (FAH) enzymes, which add the hydroxyl group to the fatty acyl chain. nih.govmdpi.com This modification is crucial for the function of these lipids within the plant cell.

Components of Bacterial Lipid A and Other Complex Lipids

While the lipid A component of lipopolysaccharides (LPS) in most Gram-negative bacteria is characterized by the presence of 3-hydroxy fatty acids, some bacteria incorporate 2-hydroxy fatty acids into other complex lipids. gerli.comnih.gov For example, the gliding marine bacterium Aureispira marina was found to contain significant amounts of 2-hydroxy-15-methyl-hexadecanoic acid (a related C17 iso-branched fatty acid) within its cellular ceramides. researchgate.net This indicates that while not a typical component of the canonical lipid A structure, 2-hydroxylated fatty acids are utilized in the cell envelopes of specific bacterial species.

Involvement in Fundamental Physiological Processes across Organisms (Excluding Human Clinical Data)

The integration of 2-hydroxyhexadecanoic acid into complex lipids has profound effects on the physiological processes of various organisms.

In the plant Arabidopsis thaliana, sphingolipids containing 2-hydroxy fatty acids are essential for the proper organization of plasma membrane nanodomains. nih.govoup.com These specialized membrane regions are critical for the correct localization and function of proteins, including those involved in plant defense. Mutants unable to produce 2-hydroxy sphingolipids show impaired localization of immune receptors and a reduced ability to mount a reactive oxygen species (ROS) burst in response to pathogen signals. nih.govoup.com

In fungi, hydroxy long-chain fatty acids are common and physiologically important compounds. nih.gov They have been linked to signaling, virulence, and responses to stress. nih.gov For instance, certain hydroxy fatty acids act as signaling molecules that regulate sexual development and mycotoxin production in species of Aspergillus. nih.gov Their antifungal properties against other fungi also suggest a role in ecological competition. nih.gov

The research findings on the roles of 2-hydroxy fatty acids in different organisms are summarized in the table below.

| Organism/Group | Biological Role of 2-Hydroxy Fatty Acids/Sphingolipids | Key Findings |

| Plants (Arabidopsis thaliana) | Plasma membrane organization, Pattern-triggered immunity | Essential for the formation of membrane nanodomains and the function of immune-related proteins, including NADPH oxidases. nih.govoup.com |

| Fungi (Aspergillus, general) | Signaling, Development, Antifungal activity | Regulate sexual development, mycotoxin production, and can inhibit the growth of competing fungi. nih.govnih.gov |

| Bacteria (Aureispira marina) | Component of cellular lipids | Found as a major constituent of ceramides, demonstrating their use in bacterial cell envelopes outside of the typical Lipid A structure. researchgate.net |

Structure-Activity Relationship (SAR) Studies in Bioactive Molecules

While specific structure-activity relationship (SAR) studies for this compound are not widely available, research on related hydroxy fatty acid derivatives provides valuable insights into how its chemical structure dictates its biological function.

The position of the hydroxyl group is a key determinant of activity. Studies on the antifungal properties of hydroxy fatty acids revealed that the location of the hydroxyl group along the carbon chain dictates the spectrum of activity. Mono-hydroxy fatty acids with the hydroxyl group located in the middle of the chain (C9-C13) showed high activity against molds but not yeasts. ualberta.ca This suggests that the specific 2-hydroxy position in this compound confers a distinct bioactivity profile compared to isomers with the hydroxyl group at other positions.

The length of the fatty acid chain also plays a critical role. In a study on fatty acid hydroxytyrosyl esters, a class of antioxidant compounds, a non-linear relationship was found between the length of the fatty acid chain and antioxidant capacity. nih.gov Medium-sized chains (C4-C10) enhanced antioxidant activity compared to the parent molecule, while longer chains led to a sharp drop in activity in cellular assays, possibly due to trapping within the cell membrane. nih.gov This implies that the 16-carbon chain of this compound is a critical factor in its specific biological role and how it interacts with cellular membranes and enzymes.

Furthermore, studies on fatty acid esters of hydroxy fatty acids (FAHFAs) and synthetic hydroxylated derivatives of linoleic acid have demonstrated that modifications to the esterifying group or the fatty acid backbone can lead to potent and specific biological effects, including anti-inflammatory and cytotoxic activities. nih.govnih.gov

| Structural Feature | Impact on Biological Activity (based on related compounds) |

| Position of Hydroxyl Group | Determines the spectrum of biological action (e.g., antifungal specificity). The 2-position is critical for its role in ceramide biology. ualberta.ca |

| Fatty Acid Chain Length | Influences physical properties like lipophilicity, which affects cellular uptake, membrane interaction, and overall bioactivity. nih.gov |

| Esterification | Modifies the polarity and can serve as a pro-drug feature. The methyl ester of 2-hydroxyhexadecanoate makes it more lipophilic than its parent acid. |

Emerging Research Directions and Future Perspectives on Methyl 2s 2 Hydroxyhexadecanoate

Development of Novel Chemoenzymatic Synthetic Routes for Stereoisomers

The precise synthesis of specific stereoisomers of Methyl 2-hydroxyhexadecanoate is a critical area of emerging research. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical reactions, are at the forefront of these efforts. nih.govnih.gov These methods offer a promising alternative to purely chemical or biological syntheses, aiming for high enantioselectivity and yield. google.comproquest.com

A key strategy involves the use of lipases for the kinetic resolution of racemic mixtures of 2-hydroxy fatty acids or their esters. For instance, alcalase has demonstrated excellent enantioselectivity in the preparation of related hydroxyketones. nih.gov By carefully selecting the enzyme and reaction conditions, such as the ester substrate, researchers can preferentially synthesize one enantiomer over the other. nih.gov Another approach involves the stereoselective reduction of a 2-keto precursor using enzymes like those found in Saccharomyces cerevisiae, which can produce chiral α-hydroxy esters with high enantiomeric excess. proquest.com

Furthermore, the development of synthetic routes that utilize chiral building blocks is being explored. This can involve starting with a known chiral molecule, such as Garner's aldehyde, and using a series of stereocontrolled reactions to build the desired 2-hydroxyhexadecanoate structure. elsevierpure.com Organocatalysis is also emerging as a powerful tool for the asymmetric synthesis of chiral epoxides, which can then be converted into specific enantiomers of hydroxy fatty acids. nih.gov

The table below summarizes some of the enzymatic approaches being investigated for the synthesis of chiral hydroxy fatty acids.

| Enzyme/Method | Substrate Type | Key Advantage |

| Lipases (e.g., Alcalase, Candida antarctica lipase (B570770) B) | Racemic esters | High enantioselectivity in kinetic resolution |

| Saccharomyces cerevisiae | α-oxo esters | High conversion and enantioselectivity in bioreduction |

| Thiamine diphosphate (B83284) (ThDP)-dependent enzymes | Aldehydes or 2-ketoacids | Stereoselective formation of 2-hydroxyketones |

| Organocatalysis | Aldehydes | Asymmetric synthesis of chiral epoxide intermediates |

These innovative chemoenzymatic strategies are paving the way for the efficient and scalable production of enantiomerically pure Methyl (2S)-2-hydroxyhexadecanoate and its (R)-isomer, which are essential for detailed biological studies.

Exploration of Uncharted Biological Pathways and Metabolic Interactions

While the role of 2-hydroxy fatty acids in sphingolipid metabolism is established, the specific biological pathways and metabolic interactions of this compound remain largely uncharted territory. Current research suggests that the chirality of the 2-hydroxy fatty acid is critical for its biological function. nih.gov The (R)-enantiomer is preferentially produced by the mammalian enzyme fatty acid 2-hydroxylase (FA2H) and is primarily incorporated into hexosylceramides. nih.gov In contrast, the (S)-enantiomer, which can be derived from bacterial sources, is preferentially incorporated into ceramides (B1148491). nih.govmdpi.com

This differential incorporation suggests that the two stereoisomers may have distinct, and possibly opposing, roles in cellular processes. nih.gov For example, FA2H and its (R)-2-hydroxy fatty acid products are crucial for maintaining the stability of membrane microdomains, which are important for processes like glucose uptake. nih.govmdpi.com A deficiency in FA2H has been linked to neurodegenerative diseases. nih.govmdpi.com

Future research will likely focus on identifying the specific enzymes, beyond FA2H, that may be involved in the metabolism of 2-hydroxy fatty acids and their methyl esters. mdpi.com It is also crucial to elucidate the downstream signaling pathways that are modulated by sphingolipids containing the (S)-enantiomer. Understanding these pathways could provide insights into various disease states, including cancer, where alterations in 2-hydroxylated sphingolipid levels have been observed. mdpi.com

The potential for this compound to interact with other metabolic pathways, such as fatty acid biosynthesis and degradation, is another area ripe for investigation. mdpi.comyoutube.com The interplay between these pathways could have significant implications for cellular energy homeostasis and signaling.

Application of Advanced Spectroscopic and Imaging Techniques for In Situ Analysis and Localization

The development of advanced analytical techniques is crucial for understanding the subcellular localization and dynamic behavior of this compound. Mass spectrometry imaging (MSI) has emerged as a powerful tool for the in situ mapping of lipids directly within tissue sections. nih.govnih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI allow for the visualization of the spatial distribution of specific lipid species, providing valuable information that is lost in traditional extraction-based methods. nih.govacs.org

Recent advancements in MSI are now enabling the differentiation of lipid isomers, which is critical for distinguishing between the (R) and (S) enantiomers of 2-hydroxyhexadecanoate and their respective metabolic products. acs.orgacs.org Methods such as ozone-induced dissociation (OzID) and ultraviolet photodissociation (UVPD) coupled with MSI can provide structural information, including the position of hydroxyl groups and double bonds. acs.orgacs.org

Furthermore, high-resolution techniques are pushing the boundaries of spatial analysis, enabling subcellular imaging of lipids and other small molecules. elifesciences.org This level of detail is essential for understanding how this compound is partitioned within different organelles and how its localization changes in response to various stimuli or in disease states.

In addition to MSI, other spectroscopic methods like Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are valuable for the characterization of fatty acid esters. pjoes.commdpi.com Supercritical fluid chromatography coupled with tandem mass spectrometry (SFC-MS/MS) is another high-throughput technique that allows for the rapid and sensitive analysis of fatty acid esters in complex biological samples. nih.gov

The table below highlights some of the advanced analytical techniques being applied to the study of lipids like this compound.

| Technique | Application | Key Advantage |

| MALDI-MSI | In situ mapping of lipids in tissues | Provides spatial distribution information |

| OzID-MSI / UVPD-MSI | Isomer-resolved lipid imaging | Differentiates between lipid isomers |

| High-Resolution MSI | Subcellular lipid imaging | Pinpoints localization within organelles |

| FTIR Spectroscopy | Characterization of functional groups | Non-destructive analysis of molecular structure |

| SFC-MS/MS | High-throughput analysis of esters | Fast and sensitive quantification in biological samples |

The application of these cutting-edge analytical methods will undoubtedly provide unprecedented insights into the precise roles of this compound in cellular biology and disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.